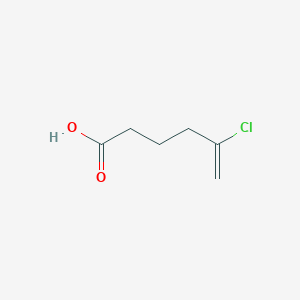

5-Chloro-5-hexenoic acid

Description

Contextualizing 5-Chloro-5-hexenoic Acid within the Domain of Unsaturated Halogenated Carboxylic Acids

Unsaturated halogenated carboxylic acids are a class of organic compounds that possess at least one carbon-carbon double or triple bond, a halogen atom, and a carboxylic acid functional group. This combination of functionalities imparts a rich and versatile reactivity profile. The vinyl chloride group in this compound is of particular interest. Vinylic halides, in general, are known to participate in a variety of important chemical transformations. wikipedia.org

The reactivity of the vinyl chloride moiety allows for several key reactions:

Formation of Organometallic Reagents: Like other vinyl halides, it is expected that this compound can form Grignard reagents or organolithium species. This opens up possibilities for carbon-carbon bond formation. wikipedia.org

Elimination Reactions: Under basic conditions, vinyl halides can undergo elimination to furnish alkynes. wikipedia.org

Cross-Coupling Reactions: The vinyl chloride functionality is a suitable handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, enabling the introduction of a wide range of substituents. wikipedia.org

Conversion to Ketones: Vinyl chlorides can be converted to the corresponding α-chloroketones under specific oxidative conditions. nih.gov

The carboxylic acid group, on the other hand, provides a handle for forming esters, amides, and other acid derivatives. It can also participate in decarboxylation reactions under certain conditions. acs.org The interplay between the vinyl chloride and the carboxylic acid on a six-carbon chain offers intriguing possibilities for intramolecular reactions and the synthesis of complex cyclic structures.

Academic Research Trajectories and Future Directions for this compound

While specific research dedicated exclusively to this compound is not abundant in publicly available literature, the broader field of halogenated carboxylic acids is a vibrant area of investigation. Recent trends point towards the increasing use of such compounds in innovative synthetic methodologies.

Detailed Research Findings:

A European patent (EP 0 407 588 B1) discloses a method for the synthesis of a related compound, 2-oxo-3-phenyl-5-chloro-5-hexenoic acid. This synthesis involves the reaction of a phenylpyruvic acid with 2,3-dichloropropene in the presence of a base. epo.org This suggests a plausible synthetic strategy for this compound, likely proceeding through the alkylation of a suitable precursor with a three-carbon electrophile containing a vinyl chloride moiety or a precursor that can be converted to it.

Based on this precedent, a plausible, though not explicitly documented, synthesis of this compound could involve the reaction of a malonic ester derivative with a suitable chloro-alkene, followed by hydrolysis and decarboxylation.

Spectroscopic Data (Predicted):

¹H NMR: Protons on the vinyl group would appear as distinct signals in the olefinic region (typically 5-6 ppm). The protons on the carbon chain would show characteristic multiplets, and the acidic proton of the carboxylic acid would be a broad singlet, the position of which would be concentration and solvent-dependent.

¹³C NMR: The spectrum would show signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the two sp² carbons of the vinyl chloride group (in the range of 120-140 ppm), and the sp³ carbons of the aliphatic chain.

IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and a C=C stretch for the vinyl group (around 1630-1650 cm⁻¹). A C-Cl stretch would be expected in the fingerprint region (typically 600-800 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Future Directions:

The future research trajectory for this compound and related compounds is likely to be influenced by several key areas in modern organic chemistry:

Metallaphotoredox Catalysis: The use of carboxylic acids as radical precursors in metallaphotoredox catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation. acs.org this compound could serve as a precursor to a radical that could undergo various coupling reactions, with the vinyl chloride moiety remaining for subsequent transformations.

Development of Novel Bioactive Molecules: Halogenated organic compounds are prevalent in many pharmaceuticals and agrochemicals. The unique combination of functional groups in this compound makes it an interesting scaffold for the synthesis of new biologically active molecules.

Polymer Chemistry: The vinyl group suggests its potential use as a monomer in polymerization reactions, leading to the formation of functionalized polymers with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYQMXKLFUIDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641248 | |

| Record name | 5-Chlorohex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-27-6 | |

| Record name | 5-Chlorohex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Mechanistic Elucidation of 5 Chloro 5 Hexenoic Acid

Electrophilic and Nucleophilic Reactivity at the Unsaturated Center

The carbon-carbon double bond in 5-Chloro-5-hexenoic acid is electron-rich and thus serves as a nucleophilic center, susceptible to attack by electrophiles. The chlorine atom attached to the double bond, however, exerts an electron-withdrawing inductive effect, which can modulate the reactivity of the alkene.

Electrophilic addition reactions are a hallmark of alkenes. In the case of this compound, an electrophile would be drawn to the π electrons of the double bond. The presence of the chlorine atom can influence the regioselectivity of such additions, directing the incoming electrophile to a specific carbon of the double bond.

Carboxylic Acid Functional Group Transformations and Derivatizations

The carboxylic acid group in this compound is a versatile functional group that can undergo a wide array of transformations to produce various derivatives. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. fiveable.mekhanacademy.org

Common derivatizations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. The Fischer esterification is a classic example of this transformation. libretexts.orglibretexts.org

Amide Formation: Direct reaction with an amine can be challenging due to the acidic nature of the carboxylic acid and the basicity of the amine. libretexts.org However, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitates the formation of an amide bond. khanacademy.orgyoutube.com

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acyl chloride. libretexts.orglibretexts.org This acyl chloride can then be used to synthesize other derivatives, such as esters and amides, under milder conditions. khanacademy.org

These transformations are fundamental in organic synthesis, allowing for the incorporation of the 5-chloro-5-hexenoate scaffold into more complex molecules.

Intramolecular Cyclization Reactions Promoted by the Halogen and Olefinic Moieties

The proximate positioning of the carboxylic acid and the vinyl chloride functionalities in this compound allows for intramolecular cyclization reactions. One of the most significant of these is halolactonization, a process that leads to the formation of a lactone, a cyclic ester.

In this reaction, the double bond acts as an internal nucleophile, attacking an electrophilic halogen species. The resulting intermediate is then trapped by the carboxylate group, leading to the formation of a δ-valerolactone ring. The stereochemistry of the resulting lactone is influenced by the geometry of the double bond and the reaction conditions.

While direct studies on this compound are not extensively detailed in the provided search results, the general principles of halolactonization of substituted 5-hexenoic acids are well-established. beilstein-journals.orgnih.govnih.gov For instance, the cyclization of 5-hexynoic acid, a related compound, to 3-alkoxy-2-cyclohexenones has been reported, highlighting the propensity of six-carbon systems with a terminal unsaturation and a carboxylic acid to undergo intramolecular cyclization. nih.govnih.gov

Mechanistic Studies of Halolactonization Pathways Involving Hexenoic Acid Scaffolds

The mechanism of halolactonization has been a subject of detailed investigation, with both experimental and computational studies providing insights into the reaction pathways. nih.govresearchgate.net Generally, the reaction is believed to proceed through the formation of a halonium ion intermediate.

The accepted mechanism involves the electrophilic attack of a halogen source on the alkene, forming a cyclic halonium ion. The carboxylate group then acts as an internal nucleophile, attacking the halonium ion from the backside, leading to the formation of the lactone ring in a stereospecific manner.

Recent studies, however, have proposed an alternative concerted mechanism, termed the nucleophile-assisted alkene activation (NAAA) mechanism. nih.govresearchgate.net This pathway suggests that the nucleophile plays a role in the rate-determining step by forming a pre-polarized complex with the alkene. The preference for a two-step versus a concerted mechanism can be influenced by the stability of the potential cationic intermediate and the nature of the counter-anion. nih.govresearchgate.net

Achieving high levels of stereoselectivity is a critical goal in modern organic synthesis. In the context of halolactonization of hexenoic acid derivatives, significant efforts have been directed towards controlling the enantioselectivity of the cyclization.

The use of chiral catalysts has emerged as a powerful strategy for achieving enantioselective halolactonizations. beilstein-journals.orgnih.gov For example, chiral bifunctional sulfide (B99878) catalysts have been successfully employed in the enantioselective bromolactonization of α- and β-substituted 5-hexenoic acids. beilstein-journals.orgnih.gov These catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer of the lactone over the other.

It has been noted that substituents on the carbon-carbon double bond are often necessary to achieve high levels of enantioselectivity. beilstein-journals.orgnih.gov The reaction of a simple 5-hexenoic acid has been reported to result in low enantioselectivity, suggesting that steric and electronic factors play a crucial role in the enantiodiscrimination process. nih.gov

The choice of catalyst can have a profound impact on the selectivity and mechanism of halolactonization reactions. Various catalyst systems have been developed to promote these transformations, each with its own set of advantages and limitations.

For instance, BINOL-derived bifunctional catalysts have been shown to be effective in both bromo- and iodolactonization reactions of 5-substituted-5-hexenoic acids. nih.gov The mechanism of catalysis is thought to involve the stabilization of the halonium ion by a component of the catalyst, such as an amidine moiety, while a Brønsted acid/base interaction activates the carboxylic acid. nih.gov

Furthermore, the development of catalytic systems for chlorolactonization has been a challenge. nih.gov A novel method for halolactonization of pentenoic acids catalyzed by hypervalent iodine species generated in situ from ammonium (B1175870) iodide has been reported, offering a new avenue for these transformations. jlu.edu.cn This system allows for the use of lithium chloride and lithium bromide as halogen sources. jlu.edu.cn The regioselectivity of bromolactonization can also be influenced by the solvent, with hexafluoroisopropanol (HFIP) being shown to mediate regioselectivity-switchable reactions. researchgate.net

Role of 5 Chloro 5 Hexenoic Acid and Its Derivatives in Complex Organic Synthesis

Strategic Utilization as a Key Building Block in Multi-Step Syntheses

The dual functionality of 5-chloro-5-hexenoic acid allows for its strategic incorporation into multi-step synthetic sequences. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for subsequent reactions. Simultaneously, the vinyl chloride motif can participate in a range of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This orthogonal reactivity enables chemists to selectively manipulate one part of the molecule while leaving the other intact for future transformations, a crucial aspect of modern synthetic strategy.

This strategic approach allows for the construction of complex molecular architectures from a relatively simple starting material. For instance, the carboxylic acid can be used as a point of attachment to a solid support for solid-phase synthesis, while the vinyl chloride can be elaborated in solution-phase reactions.

Precursors for Advanced Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions, coupled with transformations of the carboxylic acid, makes it a valuable precursor for libraries of compounds for drug discovery and agrochemical development.

For example, the substituted hexenoic acid backbone can be found in certain classes of bioactive lipids and signaling molecules. The vinyl chloride functionality allows for the introduction of aryl, heteroaryl, or alkyl groups, which can significantly modulate the biological activity of the resulting compounds.

A hypothetical synthetic route towards a pharmaceutical intermediate could involve an initial Sonogashira coupling of this compound with a terminal alkyne, followed by reduction of the alkyne and subsequent modification of the carboxylic acid to an amide. This would generate a highly functionalized and potentially bioactive scaffold.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | 6-Aryl/Vinyl-5-hexenoic acid |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted dienoic acid |

Applications in the Construction of Diverse Heterocyclic Systems

The inherent functionality of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic systems, which are core structures in many pharmaceuticals and natural products.

One of the most direct applications is in the synthesis of δ-lactones (tetrahydropyran-2-ones). Intramolecular cyclization of this compound, potentially via an intermediate 5-hydroxy derivative, can lead to the formation of a six-membered lactone ring. The stereochemistry of this cyclization can often be controlled by the reaction conditions.

Furthermore, derivatives of this compound can be employed in the synthesis of nitrogen-containing heterocycles. For instance, conversion of the carboxylic acid to an amide followed by an intramolecular reaction, such as a radical cyclization or a transition-metal-catalyzed process, could yield substituted piperidones, which are valuable scaffolds in medicinal chemistry.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocycle Class | Synthetic Strategy | Key Intermediate |

|---|---|---|

| δ-Lactones | Intramolecular O-alkylation | 5-Hydroxy-5-hexenoic acid derivative |

| Piperidones | Intramolecular N-alkylation/amination | 5-Amino-5-hexenoic acid derivative |

Contribution to the Synthesis of Specialty Organic Compounds

Beyond its applications in the life sciences, this compound can serve as a precursor to specialty organic compounds with unique material properties. The ability to introduce a wide array of functional groups via the vinyl chloride handle allows for the synthesis of novel monomers for polymerization, leading to advanced materials with tailored properties.

For example, a Heck reaction between this compound and an acrylate (B77674) monomer could generate a dienoic acid that could be used in polymerization reactions. The resulting polymer would possess pendant carboxylic acid groups, which could be further functionalized to alter the material's solubility, thermal stability, or adhesive properties.

Moreover, the molecule can be a starting point for the synthesis of complex natural products or their analogues. The combination of a reactive vinyl halide and a modifiable carboxylic acid in a six-carbon chain provides a synthetically flexible platform for constructing intricate molecular frameworks.

Catalytic Systems in Reactions Involving 5 Chloro 5 Hexenoic Acid and Analogues

Asymmetric Organocatalysis for Enantioselective Transformations

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. rsc.org These transformations often rely on small organic molecules to create a chiral environment, influencing the stereochemical outcome of a reaction. wiley-vch.de For substrates like 5-chloro-5-hexenoic acid and its analogues, organocatalysis offers potential routes for enantioselective functionalization. Key strategies include activating substrates through the formation of chiral enamines or iminium ions, or through hydrogen-bond-mediated catalysis. nih.govnih.gov

Enantioselective transformations applicable to the hexenoic acid framework include conjugate additions to the α,β-unsaturated system and functionalization of the carboxylic acid group. For instance, the Michael addition of nucleophiles to related α,β-unsaturated systems can be catalyzed by chiral organocatalysts to generate stereocenters with high enantioselectivity. msu.edunih.gov Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the electrophile and the nucleophile simultaneously, leading to highly organized transition states and excellent stereocontrol. nih.gov While direct applications on this compound are not extensively documented, the principles of enantioselective Michael and aldol (B89426) reactions provide a framework for its potential transformations. nih.govemorychem.science

The table below summarizes representative organocatalytic systems used for transformations on analogous unsaturated compounds.

| Reaction Type | Catalyst Type | Substrate Analogue | Outcome |

| Michael Addition | Bifunctional Thiourea | Nitroalkenes | High enantioselectivity (91-95% ee) in the formation of 1,3-dinitro compounds. msu.edu |

| Michael Addition | Bifunctional Squaramide | α-Nitroesters and Nitroalkenes | Diastereodivergent synthesis of syn or anti adducts with high enantiocontrol. nih.gov |

| Aldol Reaction | Proline-derived catalysts | Ketones and Aldehydes | Excellent enantioselectivities (>99% ee) and diastereoselectivities (up to 99%) in aqueous media. emorychem.science |

| Halolactonization | Various Organocatalysts | Unsaturated Carboxylic Acids | A useful reaction for which asymmetric strategies are developed to control stereochemistry. researchgate.net |

Transition Metal-Catalyzed Reactions and Cross-Coupling Strategies

The vinyl chloride moiety of this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. mdpi-res.com Palladium-catalyzed cross-coupling reactions, in particular, are highly effective for creating new bonds at the site of the vinyl halide. nobelprize.org Seminal reactions such as the Suzuki, Heck, Negishi, and Kumada couplings have been adapted for use with vinyl chlorides. nobelprize.orgrsc.org

The choice of catalyst, specifically the ligand coordinated to the palladium center, is crucial for achieving high efficiency and selectivity. sigmaaldrich.com For instance, palladium complexes derived from air-stable H-phosphonates have demonstrated high efficiency in Suzuki, Stille, and Kumada cross-coupling reactions involving vinyl chlorides. rsc.org Similarly, the use of specific phosphine (B1218219) ligands can enable Heck reactions with substrates that are typically less reactive. These methods allow for the introduction of a wide range of aryl, alkyl, and other functional groups, transforming the simple vinyl chloride into a more complex molecular architecture. nih.govpearson.com The development of these catalytic systems has significantly broadened the synthetic utility of compounds containing vinyl chloride groups. rsc.org

The following table details various palladium-catalyzed cross-coupling reactions applicable to vinyl chloride analogues.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Key Features |

| Suzuki Reaction | Organoboron compounds | Pd(0) complex with a base | Tolerates a wide range of functional groups; popular in the pharmaceutical industry. nobelprize.org |

| Heck Reaction | Alkenes | PdCl2(PCy3)2 with Cs2CO3 | Powerful C-C bond-forming process for synthesizing substituted styrenes and related compounds. |

| Negishi Reaction | Organozinc compounds | Pd(0) complex | Highly chemoselective and proceeds under mild conditions, tolerating many functional groups. nobelprize.org |

| Kumada Reaction | Grignard reagents (RMgX) | Nickel or Palladium-phosphine complexes | One of the earliest developed cross-coupling methods for aryl and vinyl halides. nobelprize.orgnih.gov |

| Hiyama/Stille Coupling | Organosilanes / Organotins | Palladium complex with TADDOLP(O)H | Efficiently couples aryl and vinyl chlorides. rsc.org |

Biocatalytic Approaches and Enzymatic Modulations in Hexenoic Acid Chemistry

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for modifying molecules like this compound and its analogues. nottingham.ac.uk Enzymes operate under mild conditions and can exhibit remarkable regio-, chemo-, and enantioselectivity. nih.gov For hexenoic acid derivatives, enzymatic transformations can target either the carboxylic acid group or the carbon-carbon double bond.

One key area of research involves the enzymatic reduction of α,β-unsaturated bonds. For example, enzymes such as N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus have been studied for their ability to reduce the double bond in analogues like 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. nih.gov This type of bioreduction is a critical step in pathways designed for the bio-based production of valuable chemicals. nih.gov Carboxylic acid reductases (CARs) represent another class of useful biocatalysts that can convert carboxylic acids into aldehydes under mild conditions without over-reduction to the alcohol. nih.gov

Furthermore, enzymes can be used for functionalization. Lipases are widely used for esterification to modify solubility and other properties. mdpi.com Other enzymes, such as oxidases and dehydrogenases, can be employed in cascade reactions to perform multiple transformations in a single pot. For instance, a cascade using galactose oxidase and a lipase (B570770) has been developed to convert 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), demonstrating the potential for complex molecular transformations. uni-hannover.de The use of whole-cell biocatalysts is also a viable strategy for performing reductions and other modifications on unsaturated systems. mdpi.com

The table below provides examples of enzymatic transformations relevant to hexenoic acid chemistry.

| Enzyme Class | Transformation | Substrate Analogue | Significance |

| Oxidoreductases | C=C bond reduction | 6-amino-trans-2-hexenoic acid | Key step in biocatalytic pathways for producing adipic acid precursors. nih.gov |

| Carboxylic Acid Reductases (CARs) | Carboxylic acid to aldehyde | Various carboxylic acids | Provides aldehydes for the flavor, fragrance, and chemical industries under mild conditions. nih.gov |

| Lipases | (Trans)esterification | Phenolic compounds, Lipids | Modifies compound properties such as solubility and biological activity. mdpi.comsemanticscholar.org |

| Galactose Oxidase / Lipase (Cascade) | Alcohol oxidation and subsequent peracid oxidation | 5-hydroxymethylfurfural | One-pot synthesis of a valuable polymer building block (FDCA) from a bio-based starting material. uni-hannover.de |

Biological Activity Investigations of 5 Chloro 5 Hexenoic Acid Analogues Excluding Clinical/dosage/safety

In Vitro Screening for Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potential of hexenoic acid analogues, including chlorinated fatty acids, has been a subject of scientific inquiry. While specific data on 5-Chloro-5-hexenoic acid is limited, studies on related compounds provide valuable insights into their efficacy against various pathogens.

Halogenated fatty acids, for instance, have demonstrated significant antibacterial activity. In one study, vinyl halogenated fatty acids, including chlorinated derivatives, were synthesized and tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds exhibited notable antibacterial action against this drug-resistant bacterium. nih.gov The presence and position of the halogen atom in the fatty acid structure are believed to be pivotal for their antimicrobial effects. nih.gov

The general antimicrobial properties of fatty acids are well-documented, with their primary mode of action often involving the disruption of the bacterial cell membrane. frontiersin.orgresearchgate.net Saturated and unsaturated fatty acids can interfere with the phospholipid bilayer, leading to increased membrane fluidity and leakage of intracellular components, ultimately resulting in cell death. researchgate.net The effectiveness of fatty acids as antimicrobial agents is influenced by their chain length and the presence of functional groups. mdpi.comresearchgate.net

In the realm of antifungal activity, various fatty acids and their derivatives have been shown to inhibit the growth of pathogenic fungi. researchgate.netnih.gov Their mechanisms of action are multifaceted and can include the inhibition of fungal topoisomerases, interference with fatty acid metabolism, and disruption of protein synthesis. nih.gov For example, certain fatty acids have been found to be effective against Candida albicans and various plant pathogenic fungi. researchgate.netresearchgate.net The structural characteristics of the fatty acid, such as the presence of double bonds and hydroxyl groups, can significantly influence its antifungal potency. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Fatty Acid Analogues

| Compound/Analogue Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Vinyl Halogenated Fatty Acids | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity | nih.gov |

| Saturated Fatty Acids (e.g., Lauric Acid) | Candida albicans | Antifungal activity | nih.gov |

| Unsaturated Fatty Acids (e.g., Linoleic Acid) | Various plant pathogenic fungi | Antifungal activity | researchgate.net |

| Short-chain Fatty Acids | Streptococcus gordonii | Inhibition of biofilm formation | nih.gov |

Studies on Modulatory Effects within Microbial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates various physiological functions, including virulence factor production and biofilm formation. The disruption of QS pathways is considered a promising strategy for controlling bacterial infections. Short-chain fatty acids (SCFAs) have been investigated for their ability to modulate QS systems.

For example, studies have shown that SCFAs such as acetate, propionate, and butyrate (B1204436) can effectively inhibit biofilm formation in Streptococcus gordonii, a bacterium associated with oral diseases. nih.govresearchgate.net The mechanism of this inhibition involves the negative regulation of the competence-stimulating peptide (CSP) signaling pathway, a key component of the QS system in this bacterium. nih.gov Specifically, SCFAs were found to decrease the mRNA expression of comD and comE, which encode the sensor and response regulator of the CSP pathway, respectively. nih.gov

In another study, short-chain fatty acids were shown to inhibit the growth of luminescent vibrios in a pH-dependent manner and increase the survival of brine shrimp challenged with a pathogenic Vibrio campbellii strain. This suggests an interference with the QS-regulated virulence of these bacteria.

The ability of fatty acids to interfere with QS systems highlights their potential as anti-virulence agents. By disrupting bacterial communication, these compounds may reduce the pathogenicity of bacteria without exerting direct bactericidal effects, which could lessen the selective pressure for the development of resistance.

Biochemical Mechanism of Action Studies (e.g., Enzyme Inactivation by related hexenoic acids)

Understanding the biochemical mechanisms by which hexenoic acid analogues exert their biological effects is crucial for their development as therapeutic agents. One such mechanism is the inactivation of specific enzymes.

A relevant example is the inactivation of lipoxygenase by acetylenic fatty acids. Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. A study on the inactivation of soybean lipoxygenase by 5,8,11,14-eicosatetraynoic acid revealed a time-dependent and irreversible inhibition. nih.gov The inactivation process was found to be dependent on the enzymatic conversion of the fatty acid itself, requiring oxygen and being competitively protected by the enzyme's natural substrate, linoleic acid. nih.gov This suggests a "suicide" inactivation mechanism where the enzyme processes the inhibitor, leading to its own inactivation. nih.gov

The oxidation of unsaturated fatty acids is a fundamental metabolic process, and interference with the enzymes involved can have significant biological consequences. wikipedia.orgaklectures.com The degradation of fatty acids occurs through beta-oxidation, where two-carbon fragments are sequentially removed. wikipedia.org Enzymes involved in this pathway are potential targets for inhibitors.

While the specific enzymes targeted by this compound have not been elucidated, the studies on related fatty acids suggest that enzyme inactivation is a plausible mechanism of action that warrants further investigation.

Ligand-Target Interaction Analysis via Molecular Docking (e.g., 5-hexenoic acid with TGF-β receptor)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (receptor). This method is instrumental in understanding the molecular basis of ligand-target interactions and in the rational design of new inhibitors.

The transforming growth factor-beta (TGF-β) signaling pathway is implicated in various physiological and pathological processes, including cancer and fibrosis. The TGF-β type 1 receptor (TβR1) is a key component of this pathway and a target for inhibitor development. nih.govnih.gov Molecular docking studies have been employed to investigate the binding modes of various inhibitors to TβR1. nih.govscilit.comresearchgate.net

These studies typically involve the simulation of the ligand binding to the active site of the receptor. The analysis of the docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. nih.govresearchgate.net For instance, in the design of novel TβR1 inhibitors, molecular docking can be used to screen a library of compounds and predict their binding affinities. nih.gov The insights gained from these simulations can guide the synthesis and optimization of more potent and selective inhibitors.

Exploration of Inhibition of Viral Enzymes by Hexenoic Acid Derivatives (e.g., HIV Integrase and RNase H)

Hexenoic acid derivatives, particularly diketo acid (DKA) derivatives, have been investigated as inhibitors of viral enzymes, with a focus on those essential for the replication of the human immunodeficiency virus (HIV).

HIV integrase (IN) is a viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the HIV life cycle. nih.govcornell.edu Diketo acid derivatives have been identified as promising inhibitors of HIV IN. nih.govcornell.eduresearchgate.net These compounds are thought to chelate the divalent metal ions in the active site of the enzyme, thereby blocking its catalytic activity. cornell.edu Specifically, they are often referred to as strand-transfer inhibitors because they prevent the joining of the viral DNA to the host DNA without affecting the initial processing of the viral DNA ends. cornell.edu

Another important viral target is Ribonuclease H (RNase H), an enzymatic domain of the HIV reverse transcriptase that degrades the RNA strand of RNA-DNA hybrids during reverse transcription. nih.gov The inhibition of RNase H is a promising strategy for anti-HIV therapy. Certain diketo acid derivatives of hexenoic acid have shown inhibitory activity against HIV RNase H. nih.gov For example, 6-[1-(4-fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester (RDS-1643) was reported to have selective inhibitory activity against RT RNase H. nih.gov

Table 2: Inhibition of Viral Enzymes by Hexenoic Acid Analogues

| Compound Class | Viral Enzyme Target | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Diketo Acid Derivatives | HIV Integrase (IN) | Strand-transfer inhibition, chelation of metal ions in the active site | cornell.edu |

| Diketo Acid Derivatives | HIV Ribonuclease H (RNase H) | Inhibition of enzymatic activity | nih.gov |

The exploration of hexenoic acid derivatives as inhibitors of viral enzymes demonstrates the potential of this class of compounds in the development of novel antiviral agents.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry for Product Elucidation and Mechanistic Insight

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 5-Chloro-5-hexenoic acid and its reaction products, providing vital information for formula confirmation and structural elucidation. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for ionizing the molecule, typically by forming the deprotonated molecule [M-H]⁻ in negative ion mode.

The high mass accuracy of HRMS allows for the unequivocal determination of the elemental composition of the parent ion and any fragment ions. For this compound (C₆H₉ClO₂), the expected exact mass of the molecular ion can be calculated and compared with the experimental value, confirming the chemical formula with a high degree of confidence.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide profound mechanistic insight into its fragmentation pathways. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, expected fragmentation patterns in negative ion mode could include the loss of HCl, decarboxylation (loss of CO₂), and cleavage of the carbon chain. In positive ion mode, common fragmentation of carboxylic acids includes the loss of water (H₂O) and the carboxyl group (COOH). libretexts.orgyoutube.com The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), which would be present in the molecular ion and any chlorine-containing fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₆H₉ClO₂ |

| Exact Mass (³⁵Cl) | 148.0291 |

| Exact Mass (³⁷Cl) | 149.0262 |

| Ionization Mode | Negative ESI |

| Parent Ion [M-H]⁻ (³⁵Cl) | 147.0218 |

| Expected Major Fragments | Loss of HCl, loss of COOH |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural and dynamic characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the different protons in the molecule. The chemical shifts would be influenced by the proximity of electronegative atoms (chlorine and oxygen) and the double bond. The vinyl protons would appear in the downfield region, and their coupling would provide information about their stereochemical relationship. The methylene (B1212753) protons adjacent to the carbonyl group and the double bond would also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. chegg.com The carbonyl carbon of the carboxylic acid would be the most downfield signal. libretexts.org The sp² hybridized carbons of the double bond would also appear at characteristic downfield shifts, with the carbon bearing the chlorine atom being significantly influenced. The sp³ hybridized carbons of the alkyl chain would appear in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10-12 | 175-185 |

| C2 (-CH₂-) | 2.2-2.5 | 30-40 |

| C3 (-CH₂-) | 1.8-2.1 | 20-30 |

| C4 (-CH₂-) | 2.3-2.6 | 35-45 |

| C5 (=C(Cl)-) | - | 130-140 |

| C6 (=CH₂) | 5.0-5.5 | 115-125 |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Reaction Progress and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for the monitoring of reaction progress and the assessment of product purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid functionality of this compound would likely require derivatization to increase its volatility and thermal stability. colostate.edu Common derivatization methods include esterification to form, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt The derivatized compound can then be separated on a suitable capillary column (e.g., a non-polar or medium-polarity column) and detected by mass spectrometry. The retention time would be characteristic of the compound, and the mass spectrum would confirm its identity. This technique is highly sensitive and can be used to quantify the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of carboxylic acids without the need for derivatization. nih.gov A reversed-phase HPLC method, using a C18 column, would be a suitable starting point for the analysis of this compound. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.comsielc.com Detection could be achieved using a UV detector, as the double bond and carbonyl group would exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC is particularly useful for monitoring the disappearance of reactants and the appearance of products over the course of a reaction.

Table 3: Hypothetical Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| GC-MS (after derivatization) | 5% Phenyl Methyl Siloxane | Helium | Mass Spectrometry |

| HPLC | C18, 5 µm, 4.6 x 150 mm | Acetonitrile/Water with 0.1% Formic Acid | UV (210 nm) or MS |

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling. spectroscopyonline.commt.com For reactions involving this compound, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be particularly informative.

FTIR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of a reaction can be followed by monitoring changes in the infrared spectrum. For example, in a reaction where the carboxylic acid group of this compound is converted to an ester, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester. The carbonyl (C=O) stretching frequency may also shift, providing further confirmation of the reaction's progress.

Raman Spectroscopy: Raman spectroscopy is another powerful technique for in situ monitoring, as it is particularly sensitive to changes in non-polar bonds and is less susceptible to interference from water than FTIR. For a reaction involving the double bond of this compound, such as an addition reaction, the disappearance of the C=C stretching vibration could be monitored in real-time. This would provide direct evidence of the reaction's progress and allow for the determination of reaction kinetics.

These in situ methods provide a continuous stream of data, enabling a detailed understanding of reaction profiles, the identification of transient intermediates, and the optimization of reaction conditions.

Table 4: Key Spectroscopic Bands for In Situ Monitoring of this compound Reactions

| Functional Group | Spectroscopic Technique | Characteristic Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|---|

| O-H (Carboxylic Acid) | FTIR | 3300-2500 (broad) | Disappearance during esterification or amidation |

| C=O (Carboxylic Acid) | FTIR/Raman | 1700-1725 | Shift or disappearance upon reaction |

| C=C (Alkene) | Raman | 1640-1680 | Disappearance during addition reactions |

Q & A

Q. What advanced techniques troubleshoot conflicting spectral data during characterization?

- Methodological Answer : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to resolve spin-spin coupling and assign carbons. Compare experimental IR/Raman spectra with DFT-simulated vibrational modes . If MS fragments contradict expected structures, synthesize isotopically labeled analogs (e.g., ¹³C-labeled) to track fragmentation pathways. Cross-reference with literature on structurally related compounds (e.g., 5-chloro-2-hydroxybenzoic acid ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.